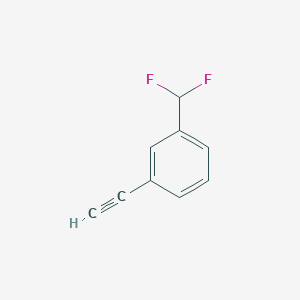

3-(Difluoromethyl)phenylacetylene

概要

説明

3-(Difluoromethyl)phenylacetylene is a chemical compound with the molecular formula C9H6F2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 3-(Difluoromethyl)phenylacetylene and similar compounds has been a topic of interest in recent years. One approach involves the intermolecular trans-bis-silylation of terminal alkynes, using Pd-catalysis and disilane reagent . Another method involves late-stage difluoromethylation processes based on X–CF2H bond formation .Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)phenylacetylene consists of nine carbon atoms, six hydrogen atoms, and two fluorine atoms .Chemical Reactions Analysis

The chemical reactions involving 3-(Difluoromethyl)phenylacetylene are primarily centered around difluoromethylation processes. These processes involve the transfer of CF2H to C (sp2) sites, both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .科学的研究の応用

Late-Stage Difluoromethylation

The field of late-stage difluoromethylation has seen significant advancements. Researchers have focused on X–CF₂H bond formation, where X represents C(sp), C(sp²), C(sp³), O, N, or S. Notably, the invention of various difluoromethylation reagents has driven progress. Metal-based methods, both stoichiometric and catalytic, can transfer CF₂H to C(sp²) sites. Additionally, Minisci-type radical chemistry has enabled difluoromethylation of C(sp²)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains limited, recent breakthroughs include site-selective installation of CF₂H onto large biomolecules like proteins .

Deprotonative Functionalization

Direct deprotonation of the –CHF₂ group in 3-(difluoromethyl)pyridine, followed by trapping with various electrophiles, has been achieved. This method allows functionalization of the difluoromethyl group, expanding its synthetic utility .

Hydrotrifluoromethylation

Photocatalyst-mediated hydrotrifluoromethylation of styrene and phenylacetylene derivatives has been explored. Trifluoromethyl radicals generated from CF₃I react with the phenylacetylene, yielding valuable products. This approach provides access to trifluoromethylated compounds via radical abstraction from amine radical cations .

Safety and Hazards

将来の方向性

The future directions in the research and application of 3-(Difluoromethyl)phenylacetylene and similar compounds are promising. The field of difluoromethylation has seen significant advances, streamlining access to molecules of pharmaceutical relevance and generating interest for process chemistry . Further landmark achievements are expected as organofluorine compounds are used increasingly in everyday applications .

作用機序

Target of Action

It is often used as a research compound , indicating that it may interact with various biological targets.

Mode of Action

Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues . This property could influence the compound’s interaction with its targets.

Pharmacokinetics

Fluorine’s unique properties can lead to enhanced metabolic stability, bioavailability, lipophilicity, membrane permeability, and ultimately potency of pharmaceuticals and agrochemicals .

Result of Action

The presence of the difluoromethyl group provides opportunities for unusual c-h hydrogen-bonding interactions , which could influence the compound’s effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Difluoromethyl)phenylacetylene. It’s worth noting that there is current concern about the environmental persistence of fluorinated metabolites arising from trifluoromethyl groups .

特性

IUPAC Name |

1-(difluoromethyl)-3-ethynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCMUGIHRJRSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)phenylacetylene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B3086347.png)

![1-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B3086355.png)

![(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086369.png)

![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B3086385.png)

amine hydrochloride](/img/structure/B3086387.png)

![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086395.png)

![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)